- Design, synthesis, and biological evaluation of deuterated apalutamide with improved pharmacokinetic profilesBioorganic & Medicinal Chemistry Letters, 2017, 27(12), 2803-2806,
Cas no 915087-26-2 (4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide)

4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide
- 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide
- AB3592
- N-methyl-4-(1-cyanocyclobutylamino)-2-fluorobenzamide
- 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide (ACI)
- 4-(1-CYANOCYCLOBUTYLAMINO)-2-FLUORO-N-METHYLBENZAMIDE
- 4-(1-Cyano-cyclobutylamino)-2-fluoro-N-methyl-benzamide
- CS-0330349
- n-methyl-4-(1 -cyanocyclobutylamino)-2-fluorobenzamide
- SCHEMBL547834
- MFCD09909370
- DTXSID30657627
- BS-50071
- 915087-26-2
- DB-221657
- A1-10735
- AAIGLIMPDRXLFW-UHFFFAOYSA-N
-
- MDL: MFCD09909370
- Inchi: 1S/C13H14FN3O/c1-16-12(18)10-4-3-9(7-11(10)14)17-13(8-15)5-2-6-13/h3-4,7,17H,2,5-6H2,1H3,(H,16,18)
- InChI Key: AAIGLIMPDRXLFW-UHFFFAOYSA-N
- SMILES: N#CC1(CCC1)NC1C=C(F)C(C(NC)=O)=CC=1
Computed Properties
- Exact Mass: 247.11200
- Monoisotopic Mass: 247.112
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 372
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.9A^2
- XLogP3: 1.8
Experimental Properties
- PSA: 68.41000
- LogP: 2.69128
4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide Security Information
- Storage Condition:Sealed in dry,2-8°C
4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM201573-100g |
4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide |
915087-26-2 | 95% | 100g |
$756 | 2024-07-20 | |
abcr | AB449259-25 g |
4-(1-Cyanocyclobutylamino)-2-fluoro-N-methylbenzamide, 95%; . |
915087-26-2 | 95% | 25g |
€418.60 | 2023-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401019-10g |
4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide |
915087-26-2 | 98% | 10g |
¥811.00 | 2024-04-25 | |
Chemenu | CM201573-5g |
4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide |
915087-26-2 | 95% | 5g |
$1242 | 2021-06-15 | |
eNovation Chemicals LLC | D621560-1G |
4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide |
915087-26-2 | 97% | 1g |
$440 | 2024-07-21 | |
abcr | AB449259-1g |
4-(1-Cyanocyclobutylamino)-2-fluoro-N-methylbenzamide, 95%; . |
915087-26-2 | 95% | 1g |
€93.80 | 2025-02-21 | |
abcr | AB449259-25g |
4-(1-Cyanocyclobutylamino)-2-fluoro-N-methylbenzamide, 95%; . |
915087-26-2 | 95% | 25g |
€418.60 | 2025-02-21 | |
Ambeed | A361509-1g |
4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide |
915087-26-2 | 98% | 1g |
$17.0 | 2025-02-27 | |
Ambeed | A361509-5g |
4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide |
915087-26-2 | 98% | 5g |
$45.0 | 2025-02-27 | |
1PlusChem | 1P00IH76-25g |
4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide |
915087-26-2 | 98% | 25g |
$182.00 | 2025-03-01 |
4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide Production Method
Production Method 1
Production Method 2
- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796,
4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide Raw materials
4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide Preparation Products
4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide Related Literature
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
Additional information on 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide
Research Brief on 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (CAS: 915087-26-2)
4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (CAS: 915087-26-2) is a small molecule compound that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique cyclobutyl and cyanogroup-containing structure, has been investigated for its potential therapeutic applications, particularly in the context of targeted protein degradation and kinase inhibition. Recent studies have explored its physicochemical properties, synthetic routes, and biological activities, positioning it as a promising candidate for further drug development.
The compound's molecular structure features a strategically placed fluorine atom and a cyanocyclobutylamino moiety, which contribute to its distinctive electronic and steric properties. These structural elements are believed to play a crucial role in its binding affinity and selectivity towards specific biological targets. Research indicates that 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide may function as a molecular glue or a proteolysis-targeting chimera (PROTAC) component, enabling the targeted degradation of disease-related proteins.
Recent synthetic approaches to 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide have focused on optimizing yield and purity while minimizing side reactions. A 2023 study published in the Journal of Medicinal Chemistry described a novel multi-step synthesis route that achieved an overall yield of 42%, significantly higher than previous methods. The synthetic protocol emphasizes the importance of protecting group strategies and palladium-catalyzed coupling reactions in constructing the compound's core structure.
Biological evaluations of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide have revealed interesting activity profiles. In vitro studies demonstrate moderate inhibitory effects against several kinases, with particular potency observed against CDK2/cyclin E (IC50 = 87 nM). The compound also shows promising cellular permeability and metabolic stability in human liver microsome assays, suggesting favorable pharmacokinetic properties for further development. Notably, its ability to induce targeted protein degradation has been demonstrated in multiple cancer cell lines, with observed DC50 values in the low micromolar range.
Mechanistic studies suggest that 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide may function by recruiting E3 ubiquitin ligases to target proteins, leading to their polyubiquitination and subsequent proteasomal degradation. This mechanism is particularly relevant for addressing traditionally "undruggable" targets in oncology and neurodegenerative diseases. Recent cryo-EM structural analyses have provided atomic-level insights into the compound's binding mode with both the target protein and the E3 ligase complex.
Current research directions include structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity, as well as investigations into its potential applications in combination therapies. Preliminary in vivo data from xenograft models show promising antitumor activity with manageable toxicity profiles, though further pharmacokinetic optimization may be required to improve oral bioavailability. The compound's unique chemical structure also presents opportunities for the development of derivative compounds with modified pharmacological properties.
As research on 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide progresses, its potential as both a therapeutic agent and a chemical probe continues to expand. Future studies are expected to explore its applications in additional disease areas beyond oncology, including inflammatory disorders and protein aggregation diseases. The compound represents an important addition to the growing toolbox of targeted protein degradation technologies, offering new avenues for addressing challenging therapeutic targets.
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